molecular formula C15H12N2O3 B1391829 1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 686264-90-4

1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1391829
M. Wt: 268.27 g/mol
InChI Key: AEDRACQGOSWAFL-UHFFFAOYSA-N
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Description

“1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound . It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” can be represented by the InChI code: 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present on the molecule. For example, the reaction can involve the condensation between the aldehyde and urea, with some similarities to the Mannich condensation .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Novel Derivatives : El Bouakher et al. (2013) demonstrated an efficient synthesis process for novel derivatives of 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, including 4-substituted 3-hydro-1H-pyrido[3,2-e][1,4]diazepine-2,5-diones and 4-benzyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepine-2,5-diones. This synthesis strategy offers a pathway to a library of bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).

Chemical Transformations and Reactions

  • Facile Transformation to 5-Acetyluracils : Singh et al. (1992) reported that 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts under phase-transfer catalytic conditions to yield 6-substituted 5-acetyluracils. This highlights a unique chemical transformation of the oxazine derivative (Singh, Aggarwal & Kumar, 1992).

Medicinal Chemistry Applications

  • Synthesis of Antithrombotic Compounds : Furrer et al. (1994) synthesized 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, an antithrombotic compound with favorable cerebral and peripheral effects, from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester (Furrer, Wágner & Fehlhaber, 1994).

Herbicidal Applications

  • Herbicidal Activity : Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, demonstrating promising herbicidal activities. These compounds were found to be potent inhibitors of protoporphyrinogen oxidase and showed broad-spectrum weed control (Wang et al., 2017).

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antimicrobial Properties : Sarmiento-Sánchez et al. (2014) explored the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and determined their antimicrobial and antioxidant activities. One of the derivatives showed significant antioxidant capacity (Sarmiento-Sánchez et al., 2014).

Serine Protease Inhibition

  • Inhibition of Serine Protease : Player et al. (1994) synthesized compounds that were found to inhibit human leukocyte elastase and chymotrypsin selectively, indicating potential for therapeutic applications (Player, Sowell, Patil, Chih-Min & Powers, 1994).

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future research directions could involve the design of new selective, effective, and safe therapeutic agents based on this scaffold .

properties

IUPAC Name

1-benzyl-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-7-8-12-13(16-10)17(15(19)20-14(12)18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDRACQGOSWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677839
Record name 1-Benzyl-7-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

686264-90-4
Record name 1-Benzyl-7-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 3B substituting the product of Example 62A for the product of Example 3A (0.150 g, 50%). 1H NMR (300 MHz, CDCl3) δ 2.66 (s, 3H), 5.47 (s, 2H), 7.10 (d, J=8.09 Hz, 1H), 7.31 (m, 3H), 7.55 (dd, J=7.54, 1.65 Hz, 2H), 8.26 (d, J=8.09 Hz, 1H).
Name
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0 (± 1) mol
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Reaction Step One
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0.15 g
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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